N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a morpholinosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzothiazole with benzoyl chloride to form an intermediate, which is then reacted with 4-(morpholinosulfonyl)benzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The benzothiazole moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
- N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide
- 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c28-23(17-8-10-20(11-9-17)33(29,30)27-12-14-31-15-13-27)25-19-5-3-4-18(16-19)24-26-21-6-1-2-7-22(21)32-24/h1-11,16H,12-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJURTMRENYQNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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